![molecular formula C18H20O3S B296010 4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TBSB aldehyde and is widely used in organic chemistry as a reagent for the synthesis of various compounds. In
Wirkmechanismus
TBSB aldehyde acts as a protecting group for alcohols and amines by forming a stable sulfonate ester. This protects the functional group from unwanted reactions during subsequent reactions. The protecting group can be removed through the use of a strong acid such as hydrochloric acid.
Biochemical and Physiological Effects:
TBSB aldehyde does not have any known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle this compound with care as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
TBSB aldehyde has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also highly selective in its protection of alcohols and amines, which allows for the synthesis of complex molecules. However, TBSB aldehyde has some limitations. It requires the use of strong bases and anhydrous conditions, which can be challenging to set up and maintain. Additionally, the protecting group can be difficult to remove, which can limit the efficiency of subsequent reactions.
Zukünftige Richtungen
There are several future directions for the use of TBSB aldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals with improved properties. TBSB aldehyde can be used to protect functional groups during the synthesis of these compounds, which can lead to more efficient and selective reactions. Additionally, TBSB aldehyde can be used in the synthesis of new materials with unique properties. Overall, TBSB aldehyde has significant potential in scientific research and can be used to advance various fields.
Synthesemethoden
TBSB aldehyde is synthesized through the reaction of 4-tert-butylbenzaldehyde with 4-methylsulfonylmethylphenyl lithium reagent. The reaction is carried out in anhydrous conditions and requires the use of a strong base such as lithium diisopropylamide (LDA). The resulting product is a white solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
TBSB aldehyde has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and materials. It is commonly used as a reagent in organic synthesis due to its ability to selectively protect alcohols and amines. TBSB aldehyde has also been used in the synthesis of complex molecules such as artemisinin, a natural product with anti-malarial properties.
Eigenschaften
Molekularformel |
C18H20O3S |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[(4-tert-butylphenyl)sulfonylmethyl]benzaldehyde |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)16-8-10-17(11-9-16)22(20,21)13-15-6-4-14(12-19)5-7-15/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
LPDDQYUDGGXWBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



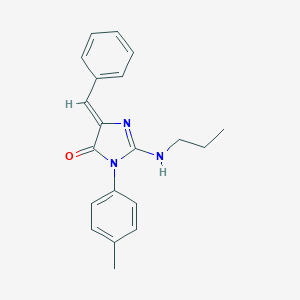

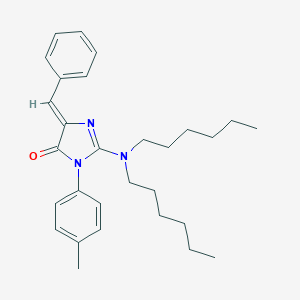

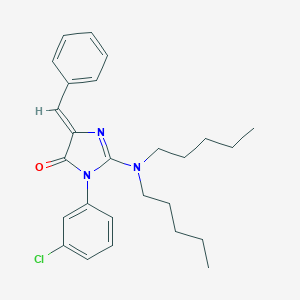


![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
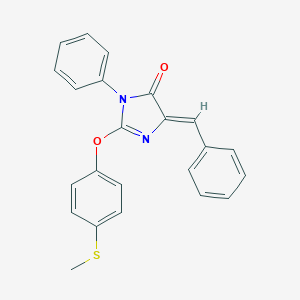
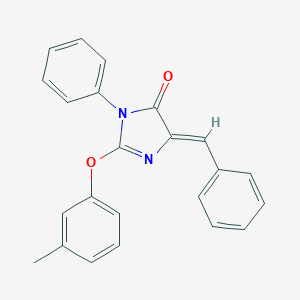
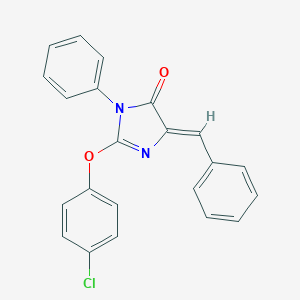
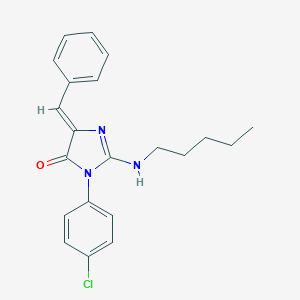
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
